6-Nitroquinolin-4-ol

説明

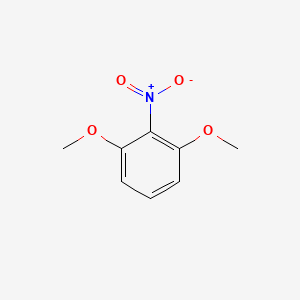

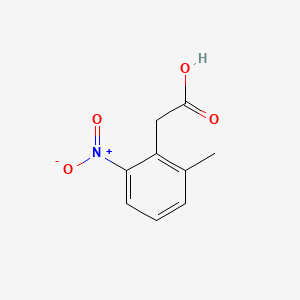

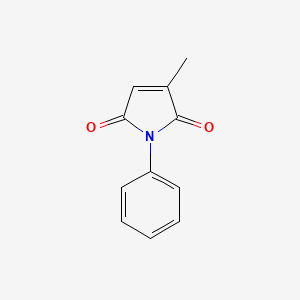

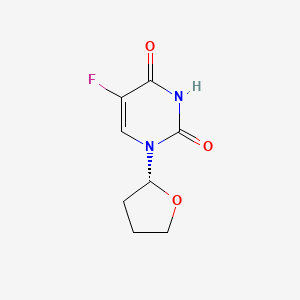

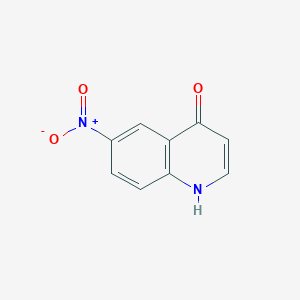

6-Nitroquinolin-4-ol is a heterocyclic organic compound with the chemical formula C9H6N2O3 . It has a molecular weight of 190.16 g/mol .

Synthesis Analysis

The synthesis of 6-Nitroquinolin-4-ol involves several steps. One method involves the use of sulfuric acid and nitric acid in water at -15 to 20°C for 3 hours . Another method involves the use of N,N-dimethyl-formamide and trichlorophosphate at 100°C for 5 hours in a sealed tube under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 6-Nitroquinolin-4-ol consists of a quinoline ring with a nitro group at the 6-position and a hydroxyl group at the 4-position .Physical And Chemical Properties Analysis

6-Nitroquinolin-4-ol is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Genotoxicity and Mutagenicity Studies

6-Nitroquinolin-4-ol, often referred to as 4-Nitroquinoline 1-oxide (4NQO), is extensively used in genotoxicity assays due to its mutagenic and carcinogenic properties. Studies have shown that 4NQO is converted into 4-hydroxyaminoquinoline 1-oxide, leading to DNA adducts formation. Its genotoxic effects vary across different cell types and are linked to cytotoxicity, exposure duration, and p53 proficiency. This variability underscores the need for careful evaluation of 4NQO's suitability as a positive control in genotoxicity testing (Brüsehafer et al., 2015).

DNA Damage and Repair Studies

4NQO's role extends to studying DNA damage and repair mechanisms. In the model eukaryote Aspergillus nidulans, 4NQO-based genetic screens have been used to investigate gene regulation, metabolism, and other cellular processes. Whole genome sequencing has revealed that 4NQO induces mutations in guanine and adenine residues, offering insights into its full mutagenic spectrum and potential targets across the genome (Downes et al., 2014).

Carcinogenesis Research

4NQO serves as a vital agent in experimental models of carcinogenesis, particularly in studying oral squamous cell carcinoma. It induces epithelial dysplasia and squamous cell carcinoma in animal models, such as the rat palatal mucosa. These models are crucial for understanding the mechanisms of oral cancer development and progression (Nauta et al., 1996).

Enzymatic Studies

The metabolism of 4NQO in organisms like rats has been investigated to understand its transformation into carcinogenic compounds. An enzyme in rat liver catalyzes the conversion of 4NQO to 4-hydroxyaminoquinoline-1-oxide, a potential carcinogen. This enzyme activity varies among different tissues, contributing to our understanding of 4NQO's role in carcinogenesis (Sugimura et al., 1966).

Chemical Synthesis and Derivatives

Research into the chemical synthesis of 4NQO derivatives expands its utility. For example, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems demonstrates the adaptability of 4NQO's structure for various pharmaceutical applications. These compounds, through bioreductive activation, hold potential in drug development and targeted therapies (Couch et al., 2008).

Safety And Hazards

特性

IUPAC Name |

6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGVNRWZOHFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946087 | |

| Record name | 6-Nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17504570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Nitroquinolin-4-ol | |

CAS RN |

23432-42-0 | |

| Record name | 6-Nitro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23432-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。